(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzothiazole moiety, which is a planar, aromatic, and electron-deficient system. This could enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .Scientific Research Applications
Chemistry and Synthesis
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide and its derivatives are primarily utilized in the field of organic chemistry and synthesis. The benzothiazole moiety and its derivatives have been explored for various synthetic applications:
Complex Formation
Research has revealed that benzothiazol-2-ylidene compounds can form complexes with metals such as Iridium(I). This involves the coordination of the allyl substituent of the benzothiazolium salt to the metal, followed by deprotonation at the C2 position, yielding complexes with potential applications in catalysis and material science (Huynh et al., 2006).
Synthetic Precursors
The compound's structural components serve as precursors in the synthesis of other complex molecules. For instance, derivatives of 2,3-dimethoxybenzamide have been synthesized and tested as intermediates in drug development, showcasing the versatility of this chemical framework in the synthesis of pharmacologically active compounds (Jing, 2004).
Catalysis
The synthesis of thiazole and its derivatives involves complex chemical reactions, indicating their potential application in the development of catalysts for organic transformations. For instance, thiazole-2-ylidene ligands have been used to create ruthenium-based olefin metathesis catalysts, proving their efficacy in promoting benchmark olefin metathesis reactions (Vougioukalakis & Grubbs, 2008).
Photodynamic Therapy
Some benzothiazole derivatives have been studied for their potential in photodynamic therapy, especially in the treatment of cancer. For example, the synthesis and characterization of new benzothiazole derivatives with high singlet oxygen quantum yields indicate their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat & Öztürk, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-4-9-22-15-8-5-12(20)10-17(15)26-19(22)21-18(23)14-7-6-13(24-2)11-16(14)25-3/h4-8,10-11H,1,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWINMXXJQWRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.